3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal
Description
Properties
IUPAC Name |
3-(3-tert-butyl-4-methoxyphenyl)-2-methylpropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-11(10-16)8-12-6-7-14(17-5)13(9-12)15(2,3)4/h6-7,9-11H,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMAKFMKMMNPEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)C(C)(C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal typically involves the alkylation of 4-methoxyphenol with tert-butyl chloride in the presence of a base, followed by a series of reactions to introduce the methylpropanal group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like aluminum chloride or boron trifluoride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanoic acid.
Reduction: 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*logP values estimated from analogs. †Predicted using fragment-based methods.
Key Observations:
The 4-methoxy group enhances electron density on the aromatic ring, which may stabilize the aldehyde group and modify volatility .
Olfactory Profile: Lilial (para-tert-butyl) is renowned for its lily-of-the-valley scent, while Canthoxal (para-methoxy) exhibits anisic and almond notes. The target compound’s dual substituents may combine floral and herbal nuances . Silvial (para-isobutyl) demonstrates how alkyl chain branching (isobutyl vs. tert-butyl) shifts the scent toward green and floral tones .
Physicochemical Properties :
- Higher logP values (e.g., Lilial: 3.8) correlate with increased hydrophobicity, enhancing longevity in fragrance formulations. The target compound’s logP (~3.2) suggests moderate persistence .
Metabolic and Toxicological Considerations
- BMHCA vs. Target Compound: BMHCA (Lilial) undergoes bioactivation to form a CoA conjugate linked to male reproductive toxicity in rodents .
- Synergistic Effects : highlights that aldehydes with dissimilar structures (e.g., benzaldehyde vs. 2-methylpropanal) exhibit masking effects, whereas homologs (e.g., Lilial vs. Silvial) show additive olfactory interactions. The target compound’s unique substituents may limit cross-reactivity in mixtures .
Biological Activity
3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal is an organic compound that has garnered attention for its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C15H22O2
- CAS Number: 2059931-82-5
The synthesis of this compound typically involves the alkylation of 4-methoxyphenol with tert-butyl chloride, followed by subsequent reactions to introduce the methylpropanal group. Common reaction conditions include the use of dichloromethane or toluene as solvents and aluminum chloride or boron trifluoride as catalysts.
The biological activity of this compound is believed to stem from its interactions with various biomolecules, potentially acting as an inhibitor or activator of specific enzymes. The compound may influence biochemical pathways, although detailed mechanisms remain to be fully elucidated. Its aldehyde functional group allows for various chemical reactions, such as oxidation and reduction, which may contribute to its biological effects.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives with similar structural motifs have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties. The exact spectrum of activity and mechanism of action in microbial inhibition requires further investigation.
Anti-inflammatory Effects
Research has highlighted the potential anti-inflammatory effects of related compounds. The presence of the methoxy group is often associated with enhanced anti-inflammatory activity, possibly through the modulation of inflammatory cytokines and pathways. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases .
Cytotoxicity and Cancer Research
The compound's structural characteristics suggest potential cytotoxic effects against cancer cell lines. Studies on related compounds indicate that they may inhibit cell proliferation and induce apoptosis in various cancer types. The specific cytotoxicity profile of this compound remains under investigation, but preliminary data suggest it may be effective in targeting resistant cancer cells due to its unique binding properties .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-Tert-butyl-4-methoxyphenyl)-2-methylpropanal, and what reaction conditions maximize yield?
- Methodology : Multi-step organic synthesis is typically employed. For example:
- Step 1 : Use NaH (60% dispersion in paraffin oil) in THF at 0°C to deprotonate intermediates, followed by coupling reactions with aryl halides .
- Step 2 : Optimize alkylation using tert-butyl groups under reflux conditions (e.g., 80–100°C) to enhance steric stabilization .
- Purification : Column chromatography with silica gel and GC analysis (>98% purity) is recommended .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Analytical Techniques :
- Best Practices : Combine NMR (¹H/¹³C) with HSQC for resolving overlapping signals in aromatic regions .
Q. How should this compound be stored to ensure stability, and what are its known hazards?
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the methoxy and tert-butyl groups .
- Hazards : Classified as an irritant (GHS Category 2); use PPE (gloves, goggles) and avoid inhalation of dust .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?
- Approach :
- Multi-Technique Validation : Cross-reference NMR data with X-ray crystallography (e.g., resolving keto-enol tautomerism in derivatives) .
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish proton environments in crowded spectra .
- Case Study : Conflicting NOESY signals in fluorinated analogs were resolved by computational modeling (DFT) to confirm spatial arrangements .
Q. What computational methods predict the compound’s reactivity in different solvents or catalytic systems?
- In Silico Tools :
- DFT Calculations : Model reaction pathways (e.g., SN2 vs. radical mechanisms) for tert-butyl group functionalization .
- MD Simulations : Predict solubility parameters in polar aprotic solvents (e.g., DMF vs. THF) using PubChem’s Hansen solubility data .
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on bioactivity?
- Experimental Design :
- Analog Synthesis : Replace the methoxy group with halogens (e.g., fluoro in 4-fluorophenyl analogs) to assess electronic effects .
- Biological Assays : Test derivatives for enzyme inhibition (e.g., cytochrome P450) using fluorogenic substrates .
- Data Analysis : Use QSAR models to correlate substituent electronegativity with activity trends .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s stability under acidic conditions be addressed?
- Methodology :
- Controlled Degradation Studies : Expose the compound to HCl (0.1–1 M) at 25–50°C and monitor decomposition via LC-MS .
- Mechanistic Probes : Identify degradation products (e.g., demethylated intermediates) using high-resolution MS .
- Resolution : Conflicting reports may arise from varying tert-butyl steric effects; use pH-stat titration to quantify acid sensitivity .
Tables for Comparative Analysis
Table 1 : Comparison of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| NaH/THF | 0°C, 4 h | 72 | >98 | |
| Reflux Alkylation | 80°C, 12 h | 85 | 95 |
Table 2 : Key Spectral Data for Structural Confirmation
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Technique |
|---|---|---|---|
| tert-Butyl | 1.32 (s, 9H) | 31.2, 34.5 | HSQC |
| Methoxy | 3.78 (s, 3H) | 55.6 | DEPT-135 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
